

Spectroscopic Characterization of (4-Fluorophenyl)methanesulfonic Acid: A Technical Guide

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Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | (4-Fluorophenyl)methanesulfonic acid |
| CAS No.: | 1064778-57-9 |
| Cat. No.: | B1603511 |

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **(4-Fluorophenyl)methanesulfonic acid**. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind spectral patterns is explained, providing a framework for researchers to interpret experimental data. Furthermore, this guide outlines detailed protocols for sample preparation and spectroscopic analysis, ensuring data integrity and reproducibility.

Introduction

(4-Fluorophenyl)methanesulfonic acid belongs to the class of aryl sulfonic acids, which are characterized by a sulfonic acid group directly attached to an aromatic ring. The presence of a fluorine atom in the para position of the phenyl ring introduces unique electronic properties that can influence the compound's reactivity, acidity, and biological activity. Accurate spectroscopic analysis is therefore crucial for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide serves as a practical resource for scientists engaged in the synthesis, analysis, and application of this and related molecules.

Molecular Structure and Predicted Spectroscopic Data

The structure of **(4-Fluorophenyl)methanesulfonic acid** combines a 4-fluorophenyl group with a methanesulfonic acid moiety. This combination dictates the expected spectroscopic signatures. For a more concrete comparison, we will reference the well-characterized analog, *p*-toluenesulfonic acid, which shares the same substitution pattern on the benzene ring.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **(4-Fluorophenyl)methanesulfonic acid**, ^1H , ^{13}C , and ^{19}F NMR are particularly informative.

The proton NMR spectrum is expected to show two distinct regions: the aromatic region and the aliphatic region.

- **Aromatic Region (δ 7.0-8.0 ppm):** The 4-fluorophenyl group will exhibit a characteristic AA'BB' spin system due to the para-substitution. This will appear as two sets of doublets (or more complex multiplets depending on the spectrometer's resolution and the magnitude of fluorine-proton coupling). The protons ortho to the fluorine (and meta to the sulfonyl group) will be in a different chemical environment than the protons meta to the fluorine (and ortho to the sulfonyl group).
- **Aliphatic Region (δ ~2.8-3.0 ppm):** A singlet corresponding to the methyl protons of the methanesulfonic acid group is expected in this region. The exact chemical shift will be influenced by the solvent and the acidity of the sulfonic acid proton.

Table 1: Predicted ^1H NMR Chemical Shifts for **(4-Fluorophenyl)methanesulfonic acid**

| Protons | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constants (Hz) |
|--|--|--------------|---|
| Aromatic H (ortho to -SO ₃ H) | 7.7 - 7.9 | d or m | $J(\text{H,H}) \approx 8-9$, $J(\text{H,F}) \approx 5-6$ |
| Aromatic H (ortho to -F) | 7.1 - 7.3 | d or m | $J(\text{H,H}) \approx 8-9$, $J(\text{H,F}) \approx 8-9$ |
| Methyl (-CH ₃) | 2.8 - 3.0 | s | - |
| Sulfonic Acid (-SO ₃ H) | > 10 (often broad) | s (broad) | - |

The proton-decoupled ^{13}C NMR spectrum will provide information on the number of unique carbon environments.

- Aromatic Region (δ 115-165 ppm): Four distinct signals are expected for the aromatic carbons due to the para-substitution. The carbon bearing the fluorine atom will show a large one-bond carbon-fluorine coupling constant ($^1J(\text{C,F})$). The other aromatic carbons will also exhibit smaller long-range couplings to fluorine.
- Aliphatic Region (δ ~40-45 ppm): A single signal for the methyl carbon of the methanesulfonic acid group is anticipated.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **(4-Fluorophenyl)methanesulfonic acid**

| Carbon | Predicted Chemical Shift (δ , ppm) | Coupling to ^{19}F (Hz) |
|----------------------------------|--|-----------------------------------|
| C-F | 160 - 165 | $^1J(\text{C,F}) \approx 245-255$ |
| C-SO ₃ H | 140 - 145 | $^4J(\text{C,F}) \approx 3-4$ |
| CH (ortho to -SO ₃ H) | 128 - 130 | $^3J(\text{C,F}) \approx 8-9$ |
| CH (ortho to -F) | 115 - 118 | $^2J(\text{C,F}) \approx 21-22$ |
| -CH ₃ | 40 - 45 | - |

The ^{19}F NMR spectrum is a highly sensitive probe for fluorine-containing compounds. A single signal is expected for the fluorine atom in **(4-Fluorophenyl)methanesulfonic acid**. The chemical shift will be in the typical range for an aryl fluoride and will be coupled to the ortho-protons.

Table 3: Predicted ^{19}F NMR Chemical Shift for **(4-Fluorophenyl)methanesulfonic acid**

| Nucleus | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling to ^1H (Hz) |
|---------|--|--------------|------------------------------------|
| Ar-F | -110 to -120 | t or m | $J(\text{F,H}) \approx 8\text{-}9$ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **(4-Fluorophenyl)methanesulfonic acid** is expected to show characteristic absorptions for the sulfonic acid group and the substituted benzene ring.[\[2\]](#)[\[8\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- **O-H Stretch:** A very broad and strong absorption in the region of $2500\text{-}3300\text{ cm}^{-1}$ is characteristic of the hydrogen-bonded hydroxyl group of the sulfonic acid.
- **S=O Stretches:** Two strong absorptions are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically around $1250\text{-}1120\text{ cm}^{-1}$ and $1080\text{-}1010\text{ cm}^{-1}$, respectively.
- **S-O Stretch:** A stretching vibration for the S-O single bond is expected in the $900\text{-}700\text{ cm}^{-1}$ region.
- **Aromatic C-H Stretch:** Absorptions above 3000 cm^{-1} are indicative of the aromatic C-H bonds.
- **Aromatic C=C Stretches:** Several sharp bands of variable intensity are expected in the $1600\text{-}1450\text{ cm}^{-1}$ region due to the benzene ring vibrations.
- **C-F Stretch:** A strong absorption band for the C-F stretch is typically observed in the $1250\text{-}1000\text{ cm}^{-1}$ region.

- Out-of-Plane Bending: A strong band in the 860-800 cm^{-1} region is characteristic of para-disubstituted benzene rings.[\[7\]](#)[\[9\]](#)[\[15\]](#)[\[16\]](#)

Table 4: Predicted IR Absorption Frequencies for **(4-Fluorophenyl)methanesulfonic acid**

| Functional Group | Predicted Absorption Range (cm^{-1}) | Intensity |
|----------------------------|---|-------------------------|
| O-H (Sulfonic Acid) | 2500 - 3300 | Strong, Broad |
| Aromatic C-H | 3100 - 3000 | Medium |
| Aliphatic C-H | 2980 - 2850 | Weak |
| Aromatic C=C | 1600 - 1450 | Medium to Strong, Sharp |
| S=O Asymmetric Stretch | 1250 - 1120 | Strong |
| S=O Symmetric Stretch | 1080 - 1010 | Strong |
| C-F Stretch | 1250 - 1000 | Strong |
| S-O Stretch | 900 - 700 | Medium |
| p-Substituted Benzene Bend | 860 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **(4-Fluorophenyl)methanesulfonic acid** (Molecular Weight: 192.18 g/mol), electrospray ionization (ESI) would be a suitable technique.

- Molecular Ion: In negative ion mode ESI-MS, the deprotonated molecule $[\text{M}-\text{H}]^-$ at m/z 191 is expected to be the base peak. In positive ion mode, the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 193 may be observed.
- Fragmentation: The fragmentation of aryl sulfonic acids often involves the loss of SO_2 (64 Da) or SO_3 (80 Da).[\[6\]](#)[\[9\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) The C-S bond is also susceptible to cleavage.

Table 5: Predicted Mass Spectrometry Fragments for **(4-Fluorophenyl)methanesulfonic acid**

| m/z | Ion | Mode |
|-----|--|------|
| 193 | [M+H] ⁺ | ESI+ |
| 191 | [M-H] ⁻ | ESI- |
| 129 | [M+H - SO ₂] ⁺ | ESI+ |
| 113 | [M+H - SO ₃] ⁺ | ESI+ |
| 95 | [C ₆ H ₄ F] ⁺ | ESI+ |

Synthesis and Potential Impurities

A plausible laboratory synthesis of **(4-Fluorophenyl)methanesulfonic acid** involves the direct sulfonation of fluorobenzene.^{[20][21][22][23]} This electrophilic aromatic substitution reaction typically employs fuming sulfuric acid (oleum) or chlorosulfonic acid. The fluorine atom is an ortho-, para-directing group, and due to steric hindrance, the para-substituted product is generally favored.^[20]

Caption: Plausible synthesis of **(4-Fluorophenyl)methanesulfonic acid**.

Potential Impurities:

- **Isomeric Impurities:** The ortho-isomer, 2-fluorophenylmethanesulfonic acid, is a likely impurity.^[24]
- **Starting Material:** Unreacted fluorobenzene may be present.
- **Sulfuric Acid:** Residual sulfuric acid from the reaction.
- **Disulfonated Products:** Under harsh conditions, disulfonation of the fluorobenzene ring could occur.
- **Sulfones:** Formation of bis(4-fluorophenyl) sulfone is a possible side reaction.

The presence of these impurities can be detected by the spectroscopic methods described above. For example, the ortho-isomer would give a different, more complex splitting pattern in the aromatic region of the ¹H NMR spectrum.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

Sample Preparation

- NMR: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , D $_2$ O, or CD $_3$ OD). The choice of solvent is critical as it can affect chemical shifts, especially for the acidic proton. Tetramethylsilane (TMS) is typically used as an internal standard for ^1H and ^{13}C NMR. For ^{19}F NMR, an external standard like CFC $_3$ or a sealed capillary containing a known fluorine compound can be used.
- IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For ATR, a small amount of the solid is pressed against the ATR crystal. For KBr, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
- MS: Prepare a dilute solution of the sample (e.g., 10-100 $\mu\text{g}/\text{mL}$) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization in positive or negative mode, respectively.

Caption: General workflow for spectroscopic analysis.

Data Acquisition and Interpretation

- NMR: Acquire ^1H , ^{13}C , and ^{19}F NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution. For ^{13}C NMR, a sufficient number of scans should be acquired due to the low natural abundance of the ^{13}C isotope. Interpret the spectra by analyzing chemical shifts, multiplicities, coupling constants, and integration values.
- IR: Record the IR spectrum over the range of 4000-400 cm^{-1} . Assign the observed absorption bands to the corresponding functional groups.
- MS: Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and characteristic fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide has provided a detailed prediction and interpretation framework for the NMR, IR, and MS spectroscopic data of **(4-Fluorophenyl)methanesulfonic acid**. By understanding the expected spectral features and following the outlined experimental protocols, researchers can confidently identify and characterize this important molecule. The provided insights into its synthesis and potential impurities further aid in ensuring the quality and reliability of research outcomes in drug development and materials science.

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